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Compound of Interest
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Cat. No.: B1256330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylaluminum
(TEAL) as a precursor for the deposition of high-quality thin films, with a focus on aluminum

oxide (Al₂O₃) and aluminum nitride (AlN). The protocols and data presented are intended to

guide researchers in materials science, semiconductor fabrication, and drug development in

the successful application of TEAL for their specific needs.

Introduction to Triethylaluminum (TEAL) as a
Precursor
Triethylaluminum (Al(C₂H₅)₃), commonly known as TEAL, is a highly valuable

organoaluminum precursor for the deposition of aluminum-containing thin films through

techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1]

Its favorable properties, including high vapor pressure and reactivity, make it a suitable choice

for producing uniform and conformal coatings. A significant advantage of TEAL over the more

commonly used trimethylaluminum (TMA) is the potential for lower carbon contamination in the

deposited films, which is a critical factor for many advanced applications.
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ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions

to grow films with atomic-level precision. The process involves alternating pulses of the

precursor (TEAL) and a co-reactant (e.g., water for Al₂O₃, ammonia for AlN) separated by inert

gas purges.

Chemical Vapor Deposition (CVD)
CVD is a process where a substrate is exposed to one or more volatile precursors, which react

and/or decompose on the substrate surface to produce the desired deposit. In a typical thermal

CVD process using TEAL, the precursor is introduced into a reaction chamber containing a

heated substrate, where it reacts with an oxygen or nitrogen source to form the thin film.

Applications in Research and Drug Development
While the primary applications of TEAL-deposited thin films are in the semiconductor industry

for manufacturing microelectronic components, their unique properties also open up

possibilities in the biomedical and pharmaceutical fields.[1]

Biocompatible Coatings: Al₂O₃ thin films are known for their biocompatibility and corrosion

resistance. ALD-grown Al₂O₃ can be used to create ultra-thin, pinhole-free coatings on

medical implants and devices to prevent ion leaching and improve biocompatibility.

Drug Delivery: The precise thickness control offered by ALD allows for the fabrication of

nanostructures and porous membranes. These can be functionalized and used for controlled

drug release applications.

Biosensors: The dielectric properties of Al₂O₃ and the piezoelectric properties of AlN make

them suitable materials for the fabrication of sensitive biosensors for diagnostics and drug

discovery.

Microfluidics: Uniform and conformal coatings are essential for microfluidic devices used in

drug screening and analysis. TEAL-based deposition can provide the necessary high-quality

insulating and protective layers.

Quantitative Data for Thin Film Deposition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.redalyc.org/pdf/942/94200921.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data for the deposition of Al₂O₃ and AlN thin

films. While much of the detailed literature focuses on TMA, the data provides a strong baseline

for processes involving TEAL.

Table 1: Atomic Layer Deposition (ALD) of Al₂O₃

Precursor
Co-
reactant

Depositio
n
Temperat
ure (°C)

Growth
per Cycle
(Å/cycle)

Refractiv
e Index

Carbon
Content
(%)

Referenc
e

TMA H₂O 150 0.91 ~1.6 ~1.7 [2][3]

TMA H₂O 200 1.0 ~1.63 <1 [2][4]

TMA H₂O 250 0.94 ~1.64 <0.5 [2]

TMA O₃ 100 0.6 ~1.5 - [2]

TMA O₃ 250 0.9 - - [2]

TEAL H₂O/O₂
Comparabl

e to TMA

Slightly

lower than

TMA

Similar to

TMA

Lower than

TMA

General

Observatio

n

Note: Direct quantitative comparisons for TEAL are less common in the literature, but it is

generally accepted that TEAL can lead to lower carbon impurities.

Table 2: Atomic Layer Deposition (ALD) of AlN

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31310143/
https://www.epfl.ch/research/facilities/cmi/wp-content/uploads/2020/07/AlN-1.pdf
https://pubmed.ncbi.nlm.nih.gov/31310143/
https://www.mdpi.com/2079-6412/11/10/1266
https://pubmed.ncbi.nlm.nih.gov/31310143/
https://pubmed.ncbi.nlm.nih.gov/31310143/
https://pubmed.ncbi.nlm.nih.gov/31310143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Co-reactant
Deposition
Temperatur
e (°C)

Growth per
Cycle
(Å/cycle)

Film
Properties

Reference

TMA NH₃ 370 - 470

Increases

with

temperature

Polycrystallin

e
[5]

TMA NH₃ Plasma 100 - 400 -
Polycrystallin

e
[6]

TDEAA NH₃ 200 ~1.1
Density: 2.22

g/cm³
[7]

TEAL
NH₃/N₂

Plasma

Typically >

350

Dependent

on plasma

power and

temp.

Polycrystallin

e, c-axis

oriented

General

Observation

Table 3: Chemical Vapor Deposition (CVD) of Al₂O₃ and
AlN
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Precursor Co-reactant
Deposition
Temperatur
e (°C)

Deposition
Rate

Film
Properties

Reference

TMA O₂ 900 - 1050

Gas-phase

reaction

limited

Polycrystallin

e
[8]

Aluminum

acetylacetona

te

- 450
Varies with

time
Amorphous [7]

TEAL O₂/N₂O
Typically 400-

800

Dependent

on precursor

flow and

temp.

Amorphous

or

Polycrystallin

e

General

Observation

TMA NH₃ 1100 >1 µm/h

Columnar

crystalline

structure

[9]

TEAL NH₃
Typically 800-

1200

Dependent

on precursor

flow and

temp.

Polycrystallin

e, hexagonal

General

Observation

Experimental Protocols
The following are detailed protocols for the deposition of Al₂O₃ and AlN thin films using TEAL

as the precursor. These protocols are based on established procedures for organometallic

precursors and should be optimized for specific equipment and substrate materials.

Protocol 1: Atomic Layer Deposition (ALD) of Aluminum
Oxide (Al₂O₃)
Objective: To deposit a uniform and conformal Al₂O₃ thin film on a substrate using TEAL and

water (H₂O) as precursors.

Materials and Equipment:
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ALD reactor with precursor delivery system

Triethylaluminum (TEAL) precursor

Deionized water (H₂O)

High-purity nitrogen (N₂) or argon (Ar) as carrier and purge gas

Substrate (e.g., silicon wafer, glass, medical-grade metal)

Substrate cleaning materials (e.g., acetone, isopropanol, deionized water)

Procedure:

Substrate Preparation:

Thoroughly clean the substrate to remove any organic and particulate contamination. A

typical cleaning sequence for a silicon wafer is sonication in acetone, followed by

isopropanol, and finally a rinse with deionized water.

Dry the substrate with a stream of high-purity nitrogen.

Load the substrate into the ALD reactor.

Reactor Setup:

Heat the TEAL precursor to a temperature that provides a suitable vapor pressure

(typically room temperature to 40°C).

Heat the H₂O precursor to a similar temperature.

Set the substrate temperature within the ALD window for the TEAL/H₂O process (typically

150°C - 300°C).

Set the carrier/purge gas flow rate (e.g., 20-50 sccm).

Deposition Cycle:
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TEAL Pulse: Introduce a pulse of TEAL vapor into the reaction chamber. A typical pulse

duration is 0.1 - 1.0 seconds.

Purge: Purge the chamber with the inert gas for a sufficient time to remove unreacted

TEAL and any byproducts. A typical purge time is 5 - 20 seconds.

H₂O Pulse: Introduce a pulse of H₂O vapor into the reaction chamber. A typical pulse

duration is 0.1 - 1.0 seconds.

Purge: Purge the chamber with the inert gas to remove unreacted H₂O and reaction

byproducts (ethane). A typical purge time is 5 - 20 seconds.

Film Growth:

Repeat the deposition cycle until the desired film thickness is achieved. The thickness can

be estimated by multiplying the number of cycles by the growth per cycle (GPC).

Post-Deposition:

Cool down the reactor under an inert gas flow.

Remove the coated substrate for characterization.

Protocol 2: Chemical Vapor Deposition (CVD) of
Aluminum Oxide (Al₂O₃)
Objective: To deposit an Al₂O₃ thin film on a substrate using TEAL and an oxygen source.

Materials and Equipment:

CVD reactor with a heated substrate holder

Triethylaluminum (TEAL) precursor

Oxygen (O₂) or nitrous oxide (N₂O) as the oxygen source

High-purity nitrogen (N₂) or argon (Ar) as a carrier gas
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Substrate

Substrate cleaning materials

Procedure:

Substrate Preparation:

Clean and dry the substrate as described in the ALD protocol.

Place the substrate on the heater stage in the CVD reactor.

Reactor Setup:

Heat the substrate to the desired deposition temperature (typically 400°C - 800°C).

Introduce a continuous flow of the carrier gas.

Heat the TEAL precursor to achieve a stable vapor pressure.

Deposition:

Introduce a controlled flow of TEAL vapor into the reactor using the carrier gas.

Simultaneously, introduce a controlled flow of the oxygen source (O₂ or N₂O). The ratio of

TEAL to the oxygen source is a critical parameter for film stoichiometry and quality.

Maintain the deposition conditions for the desired amount of time to achieve the target film

thickness.

Post-Deposition:

Stop the flow of the precursor and reactant gases.

Cool the reactor to room temperature under a continuous flow of inert gas.

Remove the coated substrate.
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Protocol 3: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Aluminum Nitride (AlN)
Objective: To deposit a crystalline AlN thin film at a lower temperature than thermal ALD or

CVD, using TEAL and a nitrogen plasma.

Materials and Equipment:

PEALD reactor with a plasma source

Triethylaluminum (TEAL) precursor

High-purity nitrogen (N₂) gas for both the plasma and as a carrier/purge gas

Substrate

Substrate cleaning materials

Procedure:

Substrate Preparation:

Clean and prepare the substrate as previously described.

Load the substrate into the PEALD reactor.

Reactor Setup:

Set the substrate temperature (typically 200°C - 400°C).

Heat the TEAL precursor to a suitable temperature.

Set the carrier/purge gas flow rate.

Deposition Cycle:

TEAL Pulse: Introduce a pulse of TEAL vapor into the reaction chamber (e.g., 0.1 - 0.5

seconds).
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Purge: Purge the chamber with N₂ to remove unreacted precursor and byproducts.

Nitrogen Plasma: Introduce N₂ gas and ignite the plasma for a set duration (e.g., 5 - 30

seconds) and power (e.g., 100 - 300 W). The reactive nitrogen species will react with the

adsorbed TEAL layer to form AlN.

Purge: Purge the chamber to remove any remaining reactive species and byproducts.

Film Growth:

Repeat the PEALD cycle to grow the AlN film to the desired thickness.

Post-Deposition:

Cool down the reactor under an inert atmosphere.

Remove the coated substrate for analysis.

Visualizations
Signaling Pathways and Experimental Workflows
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Atomic Layer Deposition (ALD) Experimental Workflow.
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Substrate Preparation

CVD Process

Post-Deposition
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Introduce TEAL Flow

Introduce Co-reactant Flow
(O₂ or NH₃)
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Click to download full resolution via product page

Chemical Vapor Deposition (CVD) Experimental Workflow.

Step A: TEAL Pulse

Step B: H₂O Pulse
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Simplified ALD reaction mechanism for Al₂O₃ deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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